Cas no 1176-88-1 (4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy-)

4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy- 化学的及び物理的性質
名前と識別子
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- 4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy-
- 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxychromen-4-one
- 2-(3,4-dimethoxy-phenyl)-5-hydroxy-3,6,7,8-tetramethoxy-chromen-4-one
- 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone
- AC1L38GQ
- ACon1_000728
- CHEBI:221147
- CHEMBL422237
- CTK4B0394
- HMS2267M18
- MEGxp0_001193
- SureCN507435
- 1176-88-1
- CS-0083100
- HY-121711
- 5-OH-HxMF
- cid_136417
- NSC618935
- 2-(3,4-Dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy-4H-1-benzopyran-4-one
- Q27236309
- BDBM50064899
- 5-hydroxy-3,6,7,8,3'',4''-hexamethoxyflavone
- DTXSID50151834
- NSC-618935
- 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy-4H-chromen-4-one
- SCHEMBL507435
- AKOS030553583
- NCI60_005671
- 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy-
- FLAVONE, 5-HYDROXY-3,3',4',6,7,8-HEXAMETHOXY-
- DTXCID7074325
- MLS000876958
- 07JTS22V9J
- SMR000440656
- 5-hydroxy-3,3',4',6,7,8-hexamethoxyflavone
- LMPK12113343
- UNII-07JTS22V9J
- 5-Hydroxy-3,6,7,8,3'4'-hexamethoxyflavone
- BRD-K29611061-001-01-0
- CHEBI:191600
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- インチ: InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-18(26-3)14(22)13-15(23)19(27-4)21(29-6)20(28-5)17(13)30-16/h7-9,23H,1-6H3
- InChIKey: JDVPHCLYMGBZLE-UHFFFAOYSA-N
- SMILES: COC1=C(OC)C=CC(C2=C(OC)C(=O)C3C(O)=C(OC)C(OC)=C(OC)C=3O2)=C1
計算された属性
- 精确分子量: 418.12636
- 同位素质量: 418.126
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 30
- 回転可能化学結合数: 7
- 複雑さ: 636
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 102Ų
じっけんとくせい
- 密度みつど: 1.37
- Boiling Point: 631.7°Cat760mmHg
- フラッシュポイント: 221.4°C
- Refractive Index: 1.599
- PSA: 101.91
4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T29462-50mg |
5-OH-HxMF |
1176-88-1 | 50mg |
¥ 13800 | 2024-07-20 | ||
TargetMol Chemicals | T29462-50 mg |
5-OH-HxMF |
1176-88-1 | 98% | 50mg |
¥ 13,800 | 2023-07-11 | |
TargetMol Chemicals | T29462-100mg |
5-OH-HxMF |
1176-88-1 | 100mg |
¥ 17500 | 2024-07-20 | ||
TargetMol Chemicals | T29462-5 mg |
5-OH-HxMF |
1176-88-1 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
TargetMol Chemicals | T29462-100 mg |
5-OH-HxMF |
1176-88-1 | 98% | 100MG |
¥ 17,500 | 2023-07-11 | |
TargetMol Chemicals | T29462-25mg |
5-OH-HxMF |
1176-88-1 | 25mg |
¥ 10600 | 2024-07-20 | ||
TargetMol Chemicals | T29462-5mg |
5-OH-HxMF |
1176-88-1 | 98% | 5mg |
¥ 7000 | 2023-09-15 |
4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy- 関連文献
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Mei-Chun Kou,Shih-Hang Fu,Jui-Hung Yen,Ching-Yi Weng,Shiming Li,Chi-Tang Ho,Ming-Jiuan Wu Food Funct. 2013 4 602
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Monthana Weerawatanakorn,Ji-Rui Yang,Mei-Ling Tsai,Ching-Shu Lai,Chi-Tang Ho,Min-Hsiung Pan Food Funct. 2014 5 257
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Min-Hsiung Pan,Ching-Shu Lai,Chi-Tang Ho Food Funct. 2010 1 15
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Min-Hsiung Pan,Chi-Tang Ho Chem. Soc. Rev. 2008 37 2558
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Yen-Chen Tung,Wei-Tien Chang,Shiming Li,Jia-Ching Wu,Vladimir Badmeav,Chi-Tang Ho,Min-Hsiung Pan Food Funct. 2018 9 3363
4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy-に関する追加情報
Introduction to 4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy- and Its Significance in Modern Chemical Research
4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy- is a structurally complex and intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, with the CAS number 1176-88-1, represents a fascinating intersection of organic chemistry and medicinal science. Its unique framework, characterized by a benzopyran core adorned with multiple hydroxyl and methoxy substituents, positions it as a promising candidate for further exploration in drug discovery and biochemical pathways.
The molecular structure of 4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy- exhibits a rich array of functional groups that contribute to its potential biological activity. The presence of four methoxy groups at the 3,6,7,8 positions enhances its lipophilicity and stability, while the hydroxyl group at the 5-position introduces polarity and reactivity. These features make it an attractive scaffold for modulating various enzymatic and cellular processes.
In recent years, there has been a surge in interest regarding natural product-inspired heterocycles due to their demonstrated efficacy in therapeutic applications. 4H-1-Benzopyran-4-one derivatives have been extensively studied for their potential anti-inflammatory, antioxidant, and antimicrobial properties. The specific substitution pattern in 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxybenzopyran suggests that it may interact with biological targets in a manner similar to known bioactive compounds derived from plant sources.
One of the most compelling aspects of this compound is its structural similarity to several molecules that have shown promise in clinical trials. For instance, benzopyran derivatives have been implicated in the inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory pathways. The methoxy-rich environment of 4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy- may facilitate interactions with these enzymes by optimizing binding affinity through hydrophobic interactions and hydrogen bonding.
The synthesis of this compound presents an intriguing challenge due to its complexity. Traditional methods often involve multi-step sequences that require careful optimization to achieve high yields and purity. Advances in synthetic chemistry have enabled more efficient routes to complex heterocycles like this one. For example, catalytic coupling reactions and palladium-mediated transformations have been employed to construct the benzopyran core with high precision. These methodologies not only streamline the synthesis but also allow for easy modification of substituents at different positions.
The pharmacological potential of CAS no 1176-88-1 has not gone unnoticed by researchers exploring novel therapeutic agents. Computational modeling studies have been instrumental in predicting possible binding modes of this molecule with biological targets. By leveraging molecular docking techniques and machine learning algorithms trained on large datasets of bioactive compounds, scientists can identify potential lead structures for further development. Such computational approaches are particularly valuable when dealing with complex molecules where experimental screening might be time-consuming or resource-intensive.
In addition to its pharmacological promise,4H-1-Benzopyran-4-one derivatives are also being investigated for their role in chemical biology research. These compounds serve as valuable tools for probing cellular signaling pathways and understanding the mechanisms underlying various diseases. For instance,2-(3,4-dimethoxyphenyl)-5-hydroxybenzopyrans have been used as inhibitors to study the effects of modulating specific enzymes on cellular behavior. This research not only advances our understanding of disease mechanisms but also aids in the identification of new therapeutic targets.
The versatility of CAS no 1176-88-1 extends beyond its potential as a drug candidate; it also serves as a building block for designing libraries of analogs with tailored properties. By systematically varying substituents such as hydroxyl or methoxy groups at different positions on the benzopyran core, researchers can generate diverse chemical entities that exhibit varying biological activities. This approach is particularly useful in high-throughput screening campaigns where large numbers of compounds are tested against multiple targets simultaneously.
The role of computational chemistry has become increasingly prominent in modern drug discovery pipelines, particularly when dealing with complex molecules like 4H-1-Benzopyran derivatives . Techniques such as quantum mechanical calculations help elucidate electronic structures and predict reactivity patterns, while molecular dynamics simulations allow researchers to study conformational changes under physiological conditions.* These computational tools provide critical insights into how these molecules interact with biological systems,* which would otherwise be difficult or impossible*to observe experimentally.*
The synthesis strategies employed for producing CAS no 1176-88-1 must be carefully designed to ensure both efficiency*and scalability.* Recent advances*in flow chemistry*have enabled continuous production*of complex heterocycles*under mild conditions.* This approach reduces waste generation*and improves reproducibility,* making it an attractive alternative*to traditional batch processing.* Additionally,*green chemistry principles*are being integrated into synthetic routes*to minimize environmental impact.*
The future prospects for 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxybenzopyrans* remain exciting given their multifaceted potential.* As research progresses,*we can expect*to see more derivatives being explored*for their therapeutic efficacy.* Furthermore,*innovative synthetic methodologies*will continue*to emerge,* enabling access*to even more complex structures.* The integration*of computational tools*with experimental techniques will further accelerate discovery,* leading to novel treatments*for various diseases.*




